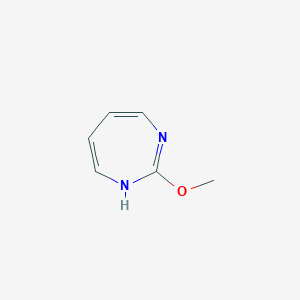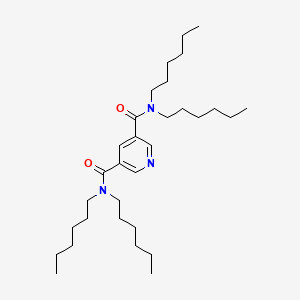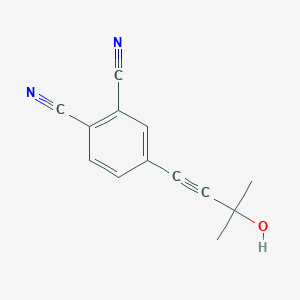
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H8N2O. This compound is characterized by the presence of a benzene ring substituted with a hydroxy-methylbutynyl group and two cyano groups. It is a versatile compound used in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile typically involves the reaction of 4-bromo-1,2-dicyanobenzene with 3-hydroxy-3-methylbut-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-(3-Oxo-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile.
Reduction: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-diamine.
Substitution: 4-(3-Alkoxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile.
Aplicaciones Científicas De Investigación
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-methylbutynyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The cyano groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzene-1,2-dicarbonitrile is unique due to the presence of both hydroxy-methylbutynyl and dicarbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
193270-07-4 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylbut-1-ynyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-13(2,16)6-5-10-3-4-11(8-14)12(7-10)9-15/h3-4,7,16H,1-2H3 |
Clave InChI |
JYPVCEFYCVNNJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC(=C(C=C1)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


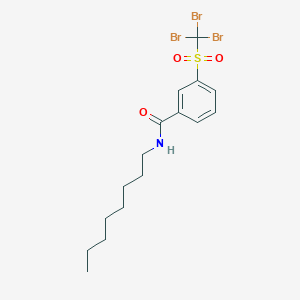
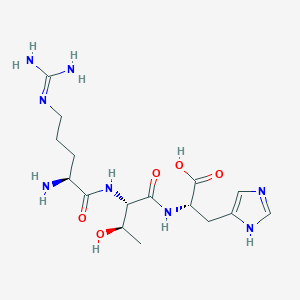
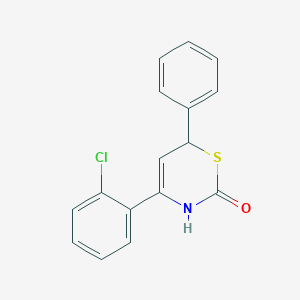
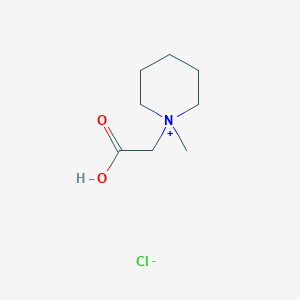
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
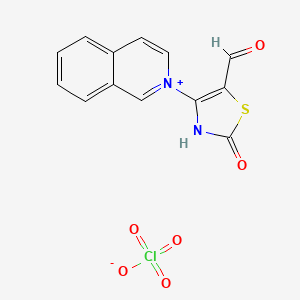
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
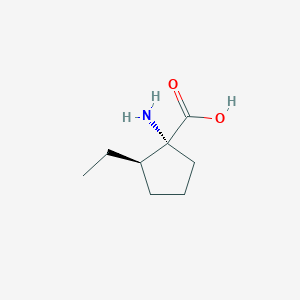
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
